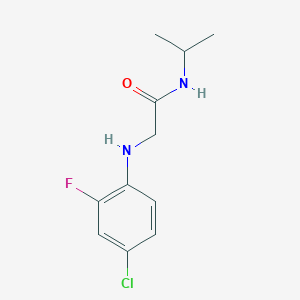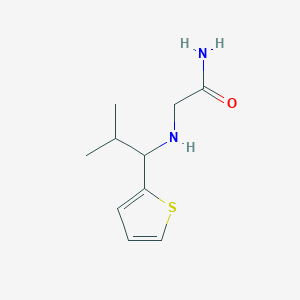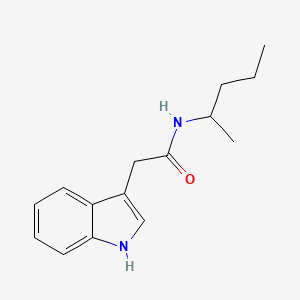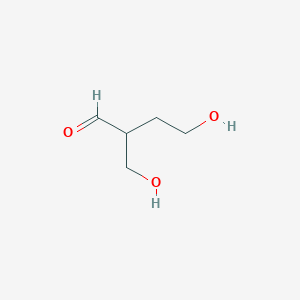![molecular formula C38H30O4 B14903993 (1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is a chiral organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by two carboxylic acid groups and two 3,5-dimethylphenyl groups. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or chromium trioxide as oxidizing agents.
Substitution with 3,5-Dimethylphenyl Groups: The substitution of the naphthalene rings with 3,5-dimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions, using 3,5-dimethylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Lewis acids (e.g., aluminum chloride) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., quinones), reduced derivatives (e.g., alcohols, aldehydes), and various substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal catalysts to facilitate enantioselective reactions . In biological systems, it may interact with proteins or enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthalene (Tol-BINAP): Another chiral ligand with similar applications.
2,2’-Bis(di-p-t-butylphenylphosphino)-1,1’-binaphthalene (t-Bu-BINAP): Known for its steric bulk and unique catalytic properties.
Uniqueness
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern with 3,5-dimethylphenyl groups, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and synthetic applications, where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C38H30O4 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
1-[2-carboxy-3-(3,5-dimethylphenyl)naphthalen-1-yl]-3-(3,5-dimethylphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C38H30O4/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37(39)40)34-30-12-8-6-10-26(30)20-32(36(34)38(41)42)28-17-23(3)14-24(4)18-28/h5-20H,1-4H3,(H,39,40)(H,41,42) |
Clé InChI |
UNRBBEZMGHDENA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2C(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


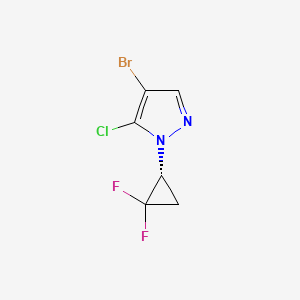
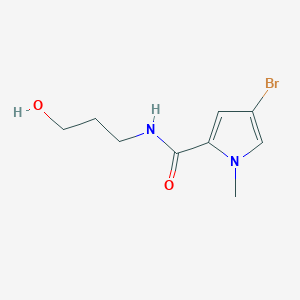
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
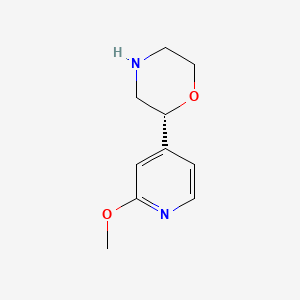
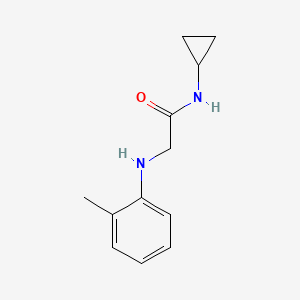
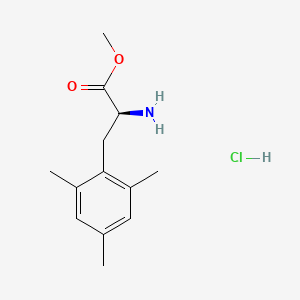
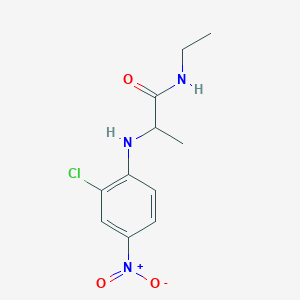
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
